molecular formula C12H9N3S B14365966 Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide CAS No. 90914-04-8

Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide

Cat. No.: B14365966
CAS No.: 90914-04-8
M. Wt: 227.29 g/mol
InChI Key: QYILQBPRWMSMFV-UHFFFAOYSA-N
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Description

Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide is a heterocyclic compound that contains a naphthalene ring fused with a triazine ring and a sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide typically involves the reaction of naphtho[2,3-e][1,2,4]triazine derivatives with methylating agents and sulfur sources. One common method involves the deoxygenation of naphtho[1,2-e][1,2,4]triazin-2(3H)-one 1-oxide using boiling 50% aqueous ethanol . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide group to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide is unique due to the presence of the sulfide group and the specific fusion of the naphthalene and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90914-04-8

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

3-methylsulfanylbenzo[g][1,2,4]benzotriazine

InChI

InChI=1S/C12H9N3S/c1-16-12-13-10-6-8-4-2-3-5-9(8)7-11(10)14-15-12/h2-7H,1H3

InChI Key

QYILQBPRWMSMFV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC3=CC=CC=C3C=C2N=N1

Origin of Product

United States

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